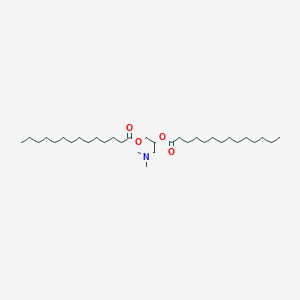
1,2-Dimyristoyl-3-dimethylammonium-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimyristoyl-3-diméthylammonium-propane: is a cationic lipid compound with the molecular formula C33H65NO4 and a molecular weight of 539.87 g/mol . It is commonly used in biochemical and biophysical research due to its unique properties, such as its ability to form liposomes and interact with biological membranes . This compound is also known for its role as a pH-sensitive transfection reagent, making it valuable in gene delivery and other biomedical applications .
2. Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1,2-dimyristoyl-3-dimethylammonium-propane involves large-scale esterification and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
3. Chemical Reactions Analysis
Types of Reactions: this compound undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different lipid structures.
Substitution: It can participate in substitution reactions where the dimethylammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include oxidized lipids, reduced lipid derivatives, and substituted lipid compounds .
4. Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used to study lipid-lipid and lipid-protein interactions.
Biology: The compound is employed in the preparation of liposomes for drug delivery and gene transfection.
Medicine: It serves as a transfection reagent in gene therapy and vaccine development.
5. Mechanism of Action
The mechanism of action of this compound involves its ability to form liposomes and interact with cell membranes . The cationic nature of the compound allows it to bind to negatively charged molecules, such as nucleic acids, facilitating their delivery into cells . This interaction is mediated through electrostatic forces and hydrophobic interactions, leading to the formation of stable complexes that can be internalized by cells .
6. Comparison with Similar Compounds
Similar Compounds:
1,2-Dioleoyl-3-dimethylammonium-propane: This compound has similar properties but differs in the fatty acid chain length and saturation.
1,2-Dipalmitoyl-3-trimethylammonium-propane chloride: Another cationic lipid with applications in transfection and drug delivery.
Uniqueness: this compound is unique due to its specific fatty acid composition, which provides distinct biophysical properties and interactions with biological membranes . Its pH-sensitive nature also makes it particularly valuable in applications requiring controlled release and targeted delivery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1,2-dimyristoyl-3-dimethylammonium-propane involves large-scale esterification and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dimyristoyl-3-dimethylammonium-propane undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different lipid structures.
Substitution: It can participate in substitution reactions where the dimethylammonium group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include oxidized lipids, reduced lipid derivatives, and substituted lipid compounds .
Applications De Recherche Scientifique
1,2-Dimyristoyl-3-dimethylammonium-propane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-dimyristoyl-3-dimethylammonium-propane involves its ability to form liposomes and interact with cell membranes . The cationic nature of the compound allows it to bind to negatively charged molecules, such as nucleic acids, facilitating their delivery into cells . This interaction is mediated through electrostatic forces and hydrophobic interactions, leading to the formation of stable complexes that can be internalized by cells .
Comparaison Avec Des Composés Similaires
1,2-Dioleoyl-3-dimethylammonium-propane: This compound has similar properties but differs in the fatty acid chain length and saturation.
1,2-Dipalmitoyl-3-trimethylammonium-propane chloride: Another cationic lipid with applications in transfection and drug delivery.
Uniqueness: 1,2-Dimyristoyl-3-dimethylammonium-propane is unique due to its specific fatty acid composition, which provides distinct biophysical properties and interactions with biological membranes . Its pH-sensitive nature also makes it particularly valuable in applications requiring controlled release and targeted delivery .
Propriétés
Formule moléculaire |
C33H65NO4 |
|---|---|
Poids moléculaire |
539.9 g/mol |
Nom IUPAC |
[3-(dimethylamino)-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H65NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34(3)4)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-2/h31H,5-30H2,1-4H3 |
Clé InChI |
QUQHEMSUWCJRBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



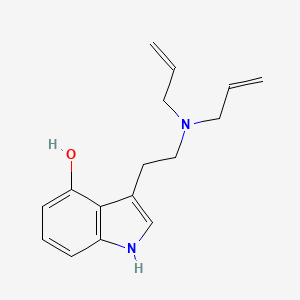

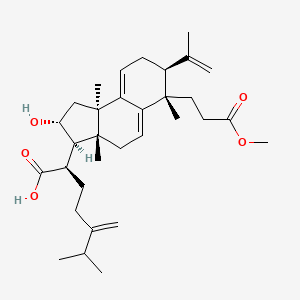
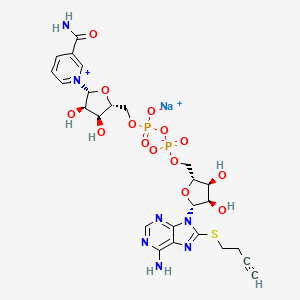
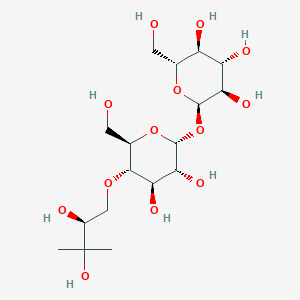
![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)


![2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B10855588.png)

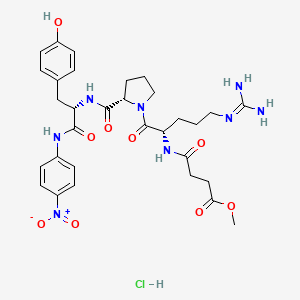

![6-[1-(3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]-2-methyloxane-3,4-diol](/img/structure/B10855607.png)
